N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Description
N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by:
- 2-((2-oxo-2-phenylethyl)thio) moiety: A thioether-linked phenacyl group that may influence electronic properties and metabolic stability.
While direct synthesis data for this compound are absent in the provided evidence, structurally related analogs (e.g., ) suggest synthetic routes involving thiol-alkylation or nucleophilic substitution with chloroacetamide intermediates.
Properties
IUPAC Name |
N-ethyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-16-14(19)8-12-9-20-15(17-12)21-10-13(18)11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVPVYNWTCMGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects. .
Biological Activity
N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 270.38 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, combined with an acetamide group that enhances its pharmacological profile.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Phenyl Group : A substitution reaction is performed to attach the phenyl group.
- Acetamide Formation : The final step involves the introduction of the acetamide moiety.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Potential
The compound has also been evaluated for anticancer properties. In preclinical models, it has shown efficacy against several cancer cell lines, including those derived from breast and colon cancers. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound). The results indicated significant inhibition zones against tested strains, highlighting its potential as a new antibacterial agent.
- Anticancer Mechanism Investigation :
-
Pharmacokinetics and Bioavailability :
- Pharmacokinetic studies showed that the compound has moderate solubility in organic solvents and limited solubility in water, which may affect its bioavailability. Further investigations into its metabolic stability and distribution are ongoing to optimize its therapeutic use.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
The following table summarizes key structural and synthetic differences:
Key Observations :
- Yield and Reactivity : Electron-withdrawing groups (e.g., Cl in ) improve yields (90%), while bulky substituents (e.g., methylphenyl in ) reduce efficiency (65%) .
- Thermal Stability: Compounds with rigid aromatic systems (e.g., quinazolinone in ) exhibit higher melting points (>250°C), suggesting enhanced crystallinity .
- Synthetic Methods: Ultrasonication () and reflux in ethanol () are common for thioacetamide derivatives, with DMAP improving reaction rates .
Functional Group Impact on Properties
- Thioether vs. Sulfonamide : The thioether in the target compound may offer better metabolic stability than sulfonamide-containing analogs (), which are prone to enzymatic oxidation .
- Phenacyl Moiety : The 2-oxo-2-phenylethyl group introduces a ketone functionality absent in ’s chlorobenzylidene derivatives, possibly affecting redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
